molecular formula C15H21NO2 B14334943 1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate CAS No. 102280-75-1

1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate

Cat. No.: B14334943
CAS No.: 102280-75-1
M. Wt: 247.33 g/mol
InChI Key: ZYPZDVCEBCVJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate is an organic compound with the molecular formula C15H21NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its unique structural features, which include a phenyl group and a propionate ester moiety attached to the pyrrolidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate typically involves the esterification of 1,4-dimethyl-3-phenyl-3-pyrrolidinol with propionic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-3-phenyl-3-pyrrolidinol propionate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and a propionate ester moiety attached to the pyrrolidine ring sets it apart from other similar compounds .

Properties

CAS No.

102280-75-1

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(1,4-dimethyl-3-phenylpyrrolidin-3-yl) propanoate

InChI

InChI=1S/C15H21NO2/c1-4-14(17)18-15(11-16(3)10-12(15)2)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3

InChI Key

ZYPZDVCEBCVJGX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CN(CC1C)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.